2-Acetoxy-4'-bromobenzophenone
Overview
Description
2-Acetoxy-4’-bromobenzophenone is a brominated benzophenone derivative. It is structurally related to various bromophenols and quinol esters, which have been studied for their biological activities. This compound is characterized by its white to light yellow solid appearance and has a molecular formula of C15H11BrO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-bromobenzophenone typically involves the acetylation of 4’-bromobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for 2-Acetoxy-4’-bromobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-bromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The acetoxy group can be hydrolyzed to form 4’-bromobenzophenone.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Hydrolysis: Aqueous acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Various substituted benzophenones.
Hydrolysis: 4’-bromobenzophenone.
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Acetoxy-4’-bromobenzophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-bromobenzophenone involves hydrolysis in an aqueous solution to generate an oxenium ion intermediate. This intermediate is selectively trapped by nucleophiles. The substituents on the benzene ring play a crucial role in stabilizing the intermediate and influencing the rate of ionization.
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromobenzophenone
- 2-Acetoxybenzophenone
- 4’-Methoxybenzophenone
Uniqueness
2-Acetoxy-4’-bromobenzophenone is unique due to the presence of both acetoxy and bromine substituents on the benzophenone core. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
[2-(4-bromobenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAWYUDNVDPZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641566 | |
Record name | 2-(4-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100954-50-5 | |
Record name | 2-(4-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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